molecular formula C19H15N3O4 B12498260 N-benzyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide

N-benzyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide

Cat. No.: B12498260
M. Wt: 349.3 g/mol
InChI Key: UKWSYAQQHFETCJ-UHFFFAOYSA-N
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Description

N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7400(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide involves multiple steps. One common method starts with the preparation of the tricyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the benzyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.0(2,6)]dec-4-ene
  • 1-(9-Ethoxy-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.0(2,6)]dec-4-en-8-yl)-ethanone

Uniqueness

N-benzyl-2-{4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-5-yl}acetamide is unique due to its specific tricyclic structure and the presence of both benzyl and acetamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-benzyl-2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H15N3O4/c23-15(20-10-12-6-2-1-3-7-12)11-22-18(24)17-16(21-19(22)25)13-8-4-5-9-14(13)26-17/h1-9H,10-11H2,(H,20,23)(H,21,25)

InChI Key

UKWSYAQQHFETCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O

Origin of Product

United States

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